1-Isopropyl-3-phenylurea

Agrochemical research Herbicide discovery Structure-activity relationship (SAR)

Phenylurea herbicide SAR studies require validated negative controls with defined physicochemical profiles. 1-Isopropyl-3-phenylurea (CAS 19895-44-4), with LogP 1.9 and m.p. 142-143°C, fulfills this need. Its unsubstituted phenyl ring and single isopropyl substitution yield markedly reduced herbicidal activity versus commercial herbicides, enabling unambiguous baseline measurements. • Confirmed negative control for photosystem II inhibition SAR-structurally distinct from isoproturon/diuron • Co-crystallized with PYCR1 (2025 structural biology dataset)-ready for fragment-based drug design • Validated thermochemical reference standard (ΔfH° and ΔsubH° experimentally determined) Supplied at ≥95% purity with batch-specific QC. Standard packs: 25 mg, 50 mg, 500 mg, and bulk. Global shipping available.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 19895-44-4
Cat. No. B1265900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-phenylurea
CAS19895-44-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
InChIKeyCIBUQXSYGPGEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-3-phenylurea Physicochemical Profile


1-Isopropyl-3-phenylurea (CAS 19895-44-4) is a phenyl-substituted urea derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol [1]. The compound exists as a crystalline solid with a reported melting point of 142-143 °C [2] and exhibits a calculated octanol-water partition coefficient (LogP) of 1.9 [2]. It is structurally related to phenylurea herbicides such as isoproturon and diuron, featuring an unsubstituted phenyl ring directly attached to the urea nitrogen and an isopropyl group on the opposite nitrogen, a substitution pattern distinct from the N,N-dimethyl and para-substituted phenyl arrangement found in commercial phenylurea herbicides [3]. The compound is primarily utilized as a research chemical, synthetic building block, and reference standard, and is available from multiple suppliers with typical purities of 95% or greater .

1-Isopropyl-3-phenylurea: Why Analogs Differ


Phenylurea derivatives are not interchangeable due to the pronounced structure-activity and structure-property relationships inherent to this chemical class. The nature, position, and size of substituents on both the phenyl ring and the urea nitrogen atoms critically govern physicochemical parameters such as lipophilicity (LogP), melting point, and thermochemical stability, as well as biological interactions including herbicidal potency, photosystem II inhibition, and metabolic degradation pathways [1]. For instance, while commercial phenylurea herbicides like isoproturon, diuron, and linuron derive their herbicidal activity from specific substitution patterns (e.g., para-isopropyl with N,N-dimethyl groups or halogenation), the unsubstituted phenyl and single isopropyl substitution of 1-isopropyl-3-phenylurea results in a distinct profile, including markedly reduced herbicidal activity and a lower LogP value [2][3]. Consequently, substituting 1-isopropyl-3-phenylurea with a commercially available phenylurea herbicide or a close structural analog such as 1-tert-butyl-3-phenylurea will lead to different experimental outcomes in agrochemical research, environmental fate studies, or medicinal chemistry applications, necessitating compound-specific verification and procurement.

1-Isopropyl-3-phenylurea vs. Analogs: Key Evidence


Herbicidal Activity Comparison

1-Isopropyl-3-phenylurea possesses insufficient herbicidal activity to be of practical value for weed control, in stark contrast to the potent herbicidal activity of commercial phenylurea herbicides such as isoproturon, diuron, and linuron. This differentiation is explicitly stated in the patent literature, which notes that 'isopropyl derivatives disclosed in the German patent possess insufficient herbicidal activity to be of value for weed control' [1]. While quantitative I50 values for 1-isopropyl-3-phenylurea are not reported, the same class of phenylurea herbicides (e.g., isoproturon, diuron) typically exhibit I50 values in the sub-micromolar to low micromolar range for photosystem II inhibition [2]. The lack of herbicidal activity in 1-isopropyl-3-phenylurea is a critical differentiation point for researchers seeking non-herbicidal phenylurea analogs or investigating the structural determinants of photosystem II inhibition.

Agrochemical research Herbicide discovery Structure-activity relationship (SAR)

Lipophilicity Profile

1-Isopropyl-3-phenylurea exhibits a calculated LogP value of 1.9 [1], which is significantly lower than the LogP values reported for the closely related tert-butyl analog (1-tert-butyl-3-phenylurea, LogP = 2.1 [2]) and for commercial phenylurea herbicides such as isoproturon (LogP = 2.5–2.9 ), diuron (LogP = 2.7–2.9 [3]), and linuron (LogP = 3.0–3.2 [4]). This difference of approximately 0.6–1.3 LogP units corresponds to a 4- to 20-fold difference in octanol-water partition coefficient, indicating that 1-isopropyl-3-phenylurea is markedly less lipophilic. Lower lipophilicity can translate to higher aqueous solubility, reduced soil sorption, and altered bioavailability profiles in biological systems [5].

Environmental fate ADME prediction Physicochemical profiling

Melting Point Behavior

1-Isopropyl-3-phenylurea exhibits a melting point of 142-143 °C [1], which is notably lower than the melting points reported for the structurally similar tert-butyl analog 1-tert-butyl-3-phenylurea (melting point data absent in available literature ) and for the commercial phenylurea herbicides isoproturon (155-158 °C [2]) and diuron (158-159 °C [3]). In contrast, linuron possesses a significantly lower melting point of 93-94 °C [4]. The intermediate melting point of 1-isopropyl-3-phenylurea places it in a distinct thermal stability and processing window relative to both the more thermally stable isoproturon/diuron and the lower-melting linuron. This difference can impact solubility behavior in organic solvents, recrystallization conditions, and the thermal stability of formulations.

Formulation development Thermal analysis Crystallization and purification

Validated Thermochemical Data

The standard molar enthalpy of formation of 1-isopropyl-3-phenylurea has been experimentally determined via high-precision combustion calorimetry and reported alongside its sublimation enthalpy, providing validated thermochemical data for thermodynamic modeling [1]. In the same study, the thermochemical properties of the tert-butyl analog (1-tert-butyl-3-phenylurea) and the parent phenylurea were also determined, enabling direct comparisons of energetic contributions from different alkyl substituents. The availability of rigorously validated thermochemical data for 1-isopropyl-3-phenylurea supports its use as a reference compound in computational chemistry validation and in the development of group additivity methods for predicting the thermochemical properties of urea derivatives [1]. While the exact numerical values are accessible in the primary publication, the existence of this high-quality, peer-reviewed thermochemical dataset is a key differentiator from many other phenylurea analogs for which only estimated or predicted values are available.

Thermodynamics Calorimetry Computational chemistry validation

1-Isopropyl-3-phenylurea Research Applications


Non-Herbicidal SAR Scaffold

Due to its documented insufficient herbicidal activity [1], 1-isopropyl-3-phenylurea serves as an ideal negative control or baseline scaffold in SAR studies aimed at identifying the structural features required for photosystem II inhibition. Researchers investigating the molecular determinants of phenylurea herbicide activity can use this compound to probe the contribution of specific substituents (e.g., N,N-dimethyl groups, para-substitution on the phenyl ring) to herbicidal potency.

Environmental Fate Reference Compound

With a LogP of 1.9, significantly lower than that of isoproturon (LogP ~2.5–2.9) and diuron (LogP ~2.7–2.9) [2], 1-isopropyl-3-phenylurea is a suitable reference compound for studies examining the relationship between lipophilicity and environmental behavior (e.g., soil sorption, leaching potential, biodegradation) or formulation development where reduced lipophilicity is desirable for improved aqueous compatibility.

PYCR1 Ligand for Crystallography

1-Isopropyl-3-phenylurea has been successfully co-crystallized with the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), as documented in a 2025 structural biology dataset [3]. This demonstrates the compound's utility as a small-molecule ligand for X-ray crystallography and structure-based drug design targeting PYCR1, an enzyme implicated in proline metabolism and certain disease states. The availability of this structural data provides a foundation for fragment-based drug discovery and the rational design of more potent PYCR1 inhibitors.

Computational Chemistry Reference Standard

The experimentally determined standard molar enthalpies of formation and sublimation for 1-isopropyl-3-phenylurea, as reported in a rigorous thermochemical study [4], establish this compound as a valuable reference standard for validating computational chemistry methods (e.g., G3MP2, DFT) and for developing group additivity schemes to predict the thermochemical properties of urea-containing molecules. This is particularly relevant for process safety and thermodynamic modeling in chemical engineering applications.

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